5-Bromo-2-chlorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-chlorobenzaldehyde and related compounds involves several chemical reactions, including elimination, reduction, and bromination processes. One study described the preparation of related compounds through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of halogenated benzaldehydes in organic synthesis (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-chlorobenzaldehyde has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, highlighting the complex nature of halogenated organic molecules (M. Martins et al., 1998).
Chemical Reactions and Properties
5-Bromo-2-chlorobenzaldehyde and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, condensation reactions with different reagents have been used to synthesize compounds with potential antibacterial activity, demonstrating the compound's utility as a precursor in medicinal chemistry (Wen-Hui Li, 2009).
Physical Properties Analysis
The physical properties of halogenated benzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, are influenced by their molecular structure. Studies involving electron diffraction and spectroscopic analysis have provided insights into the bond lengths, angles, and conformations specific to these compounds, contributing to a better understanding of their physical characteristics (L. Schāfer et al., 1976).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-chlorobenzaldehyde are defined by its reactivity towards various chemical reagents. Research has shown that these compounds can undergo reactions such as halomethylation, providing convenient methods for the synthesis of heteroditopic ligands and other complex molecules (Qiang Wang et al., 2006).
Scientific Research Applications
Preparation of Heteroditopic Ligands for Binding Metal Salts : One-pot bromo- and chloro-methylation of salicylaldehydes, including 5-Bromo-2-chlorobenzaldehyde, is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry (Wang et al., 2006).
Infrared Spectroscopy Studies : The solvent effect on carbonyl stretching vibration in halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, was investigated using infrared (IR) spectroscopy and density functional theory (DFT) (Parlak & Ramasami, 2020).
Electrochemical Behaviour of Polymers : Electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 5-Bromo-2-chlorobenzaldehyde, was studied, revealing that bromo- and chloro- derivatives were electroactive (Hasdemir et al., 2011).
Transition Metal Complexes and Halogen Extrusion : The reactions of halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, with transition metal complexes were investigated, highlighting patterns in halogen transfer and extrusion in various catalyzed processes (Blum et al., 1976).
Antibacterial Activity : A compound derived from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde demonstrated excellent antibacterial activity (Li, 2009).
Rotational Isomerism in Halobenzaldehydes : Rotational isomerism in meta-Halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, was studied, revealing the stability of certain isomers due to the inductive effect of the halogen (Crowder & Northam, 1969).
Synthesis and Crystal Structure of Complexes : The synthesis and crystal structure of complexes involving 5-Bromo-2-chlorobenzaldehyde were investigated, providing insights into molecular interactions and geometry (Valdés-Martínez et al., 1996).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzaldehyde | |
CAS RN |
189628-37-3 | |
Record name | 5-Bromo-2-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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